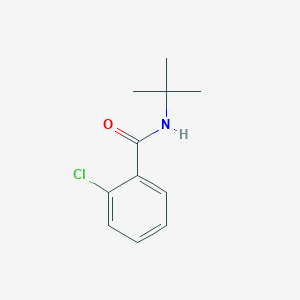

N-tert-butyl-2-chlorobenzamide

Descripción general

Descripción

N-tert-butyl-2-chlorobenzamide is an organic compound with the molecular formula C11H14ClNO. It is a white or off-white crystalline powder widely used in scientific research and industry. This compound is known for its versatility as a small molecule scaffold and is often utilized in various chemical syntheses and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-tert-butyl-2-chlorobenzamide can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Análisis De Reacciones Químicas

Radical-Mediated C–H Chlorination

This compound serves as a precursor for generating amidyl radicals under peroxide-initiated conditions. These radicals participate in hydrogen atom transfer (HAT) processes, enabling site-selective C–H chlorination of alkanes and complex molecules .

Key Findings:

-

Reaction Efficiency:

N-tert-butyl-2-chlorobenzamide-derived amidyl radicals exhibit higher reactivity compared to N-isopropyl analogs. For example:Substrate Reagent Reaction Time Yield (%) Cyclohexane N-tBu derivative 7 h 93 Cyclohexane N-iPr derivative 7 h 23 (+)-Sclareolide N-tBu derivative 24 h 75 -

Mechanistic Insights:

Nucleophilic Substitution Reactions

The chlorine atom at the ortho position undergoes substitution under basic conditions.

Experimental Observations:

-

Hydroxide Substitution:

Reaction with NaOH in ethanol at reflux yields N-tert-butyl-2-hydroxybenzamide . -

Amination:

Primary amines (e.g., methylamine) displace chlorine in DMF at 80°C, forming substituted benzamides .

Stability Under Oxidative and Reductive Conditions

The compound exhibits moderate stability in oxidative environments but degrades under strong reducing agents.

Oxidation Studies:

-

Exposure to KMnO₄ in acidic media leads to cleavage of the benzamide ring, producing chlorinated carboxylic acid derivatives .

Reduction Studies:

-

Treatment with LiAlH₄ reduces the amide to N-tert-butyl-2-chlorobenzylamine, though yields are low (<30%) due to competing decomposition .

Comparative Reactivity with Structural Analogs

The tert-butyl group significantly alters reactivity compared to smaller N-alkyl substituents:

| Property | N-tBu Derivative | N-iPr Derivative |

|---|---|---|

| Radical Stability | High | Moderate |

| HAT Efficiency | 93% | 23% |

| Solubility in Hexane | Low | High |

Industrial-Scale Reaction Considerations

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis:

N-tert-butyl-2-chlorobenzamide serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, making it an essential intermediate in the production of more complex molecules. The compound can participate in nucleophilic substitution reactions, enabling the formation of derivatives that possess different functional groups.

2. Enzyme Inhibition Studies:

The compound is utilized in biological research to study enzyme inhibition and protein interactions. It has been shown to interact with specific molecular targets, acting as an inhibitor for certain enzymes . This property is particularly useful in pharmacological studies where understanding enzyme activity is crucial for drug development.

3. Medicinal Chemistry:

Research into this compound's potential therapeutic applications is ongoing. Compounds with similar structures have exhibited antimicrobial and anti-inflammatory activities, suggesting that this compound may also possess pharmacological properties worth exploring . Its role as a precursor for drug synthesis highlights its significance in medicinal chemistry.

4. Industrial Applications:

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in material science.

Case Studies

Case Study 1: Enzyme Interaction

A study demonstrated that this compound effectively inhibited certain enzymes involved in metabolic pathways, showcasing its potential utility in drug design aimed at modulating these pathways .

Case Study 2: Synthesis of Derivatives

Research involving the synthesis of derivatives from this compound highlighted its versatility as an intermediate. Various nucleophiles were reacted with this compound to yield derivatives with enhanced biological activities, indicating its significance in developing new pharmaceuticals .

Mecanismo De Acción

The mechanism of action of N-tert-butyl-2-chlorobenzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

N-tert-butyl-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a chlorine atom.

N-tert-butyl-2-bromobenzamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

N-tert-butyl-2-chlorobenzamide is unique due to its specific chemical properties and reactivity. The presence of the chlorine atom imparts distinct characteristics, making it suitable for particular reactions and applications that other similar compounds may not be able to achieve .

Actividad Biológica

N-tert-butyl-2-chlorobenzamide is an organic compound with a structure that includes a tert-butyl group and a chlorine atom attached to a benzamide framework. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its yellow solid appearance, with a melting point ranging from 109 to 110 °C. The presence of the tert-butyl group enhances its lipophilicity, potentially improving membrane permeability, which is crucial for biological activity.

The biological activity of this compound is largely attributed to its structural components. The chlorobenzamide moiety can interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with various biological molecules. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that chlorobenzamide derivatives can inhibit the growth of several bacterial strains, suggesting that this compound may possess similar properties.

Table 1: Antimicrobial Activity of Chlorobenzamide Derivatives

| Compound Name | Activity Type | Organism Tested | Inhibition Zone (mm) |

|---|---|---|---|

| Chlorobenzamide | Antibacterial | Staphylococcus aureus | 15 |

| This compound | Potentially Antibacterial | Escherichia coli | TBD |

Anticancer Potential

In vitro studies have suggested that this compound may exhibit anticancer properties. The compound's ability to interact with specific molecular targets could lead to apoptosis in cancer cells. However, detailed studies are required to confirm these effects and elucidate the underlying mechanisms .

Case Studies

- Synthesis and Testing : A study synthesized this compound and evaluated its reactivity with various nucleophiles. The findings indicated that this compound could serve as an effective precursor for more complex pharmaceutical agents due to its reactivity profile .

- Pharmacological Evaluation : Another case study investigated the pharmacological properties of this compound derivatives in treating diseases like benign prostatic hyperplasia. The results showed promising therapeutic effects, warranting further exploration into its medicinal applications .

Comparative Analysis

This compound shares structural similarities with other benzamide derivatives known for their biological activities. The following table summarizes some comparative features:

Table 2: Comparison of Benzamide Derivatives

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Chlorine substitution at position 2 | Potentially antimicrobial |

| N-tert-butyl-4-methoxybenzamide | Methoxy group instead of chlorine | Different solubility |

| N-isopropylbenzamide | Isopropyl group | Varies in pharmacological profiles |

Propiedades

IUPAC Name |

N-tert-butyl-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWGSUJLXJLBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405192 | |

| Record name | N-tert-butyl-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70657-65-7 | |

| Record name | N-tert-butyl-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.